5-Bromospiro[indoline-3,4'-piperidin]-2-one 5-Bromospiro[indoline-3,4'-piperidin]-2-one
Brand Name: Vulcanchem
CAS No.: 920023-50-3
VCID: VC7867904
InChI: InChI=1S/C12H13BrN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
SMILES: C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15

5-Bromospiro[indoline-3,4'-piperidin]-2-one

CAS No.: 920023-50-3

VCID: VC7867904

Molecular Formula: C12H13BrN2O

Molecular Weight: 281.15

* For research use only. Not for human or veterinary use.

5-Bromospiro[indoline-3,4'-piperidin]-2-one - 920023-50-3

Description

5-Bromospiro[indoline-3,4'-piperidin]-2-one is a heterocyclic organic compound characterized by its unique spirocyclic structure. It integrates an indoline moiety with a piperidine ring, forming a rigid three-dimensional framework. The bromine atom at the 5-position of the indoline ring contributes significantly to its chemical and biological properties. This compound has drawn interest in medicinal chemistry and organic synthesis due to its potential applications in drug discovery and structural versatility.

Structural Features

The spirocyclic structure of 5-Bromospiro[indoline-3,4'-piperidin]-2-one provides:

  • Rigidity: The spiro junction imparts a fixed three-dimensional conformation, which can enhance receptor binding specificity.

  • Chemical Reactivity: The bromine atom at the 5-position is an electrophilic site, enabling functionalization for derivative synthesis.

  • Biological Relevance: Both indoline and piperidine rings are common in biologically active molecules, suggesting potential pharmacological applications.

Table 1: Basic Chemical Data

PropertyValue
Molecular FormulaC12H13BrN2O
Molecular Weight281.15 g/mol
CAS Number920023-50-3
Functional GroupsIndoline, Piperidine, Bromine

Synthesis Pathways

Several synthetic methods have been developed for producing spiro[indoline-piperidine] derivatives like 5-Bromospiro[indoline-3,4'-piperidin]-2-one. These typically involve:

  • Cyclization Reactions: Spirocyclic frameworks are often synthesized via cyclization of indole derivatives with piperidine precursors.

  • Halogenation: The bromine atom is introduced post-cyclization through selective bromination reactions.

General Reaction Scheme:

Indoline Precursor+Piperidine DerivativeCyclizationSpiro[indoline-piperidine]Bromination5-Bromospiro[indoline-3,4’-piperidin]-2-one\text{Indoline Precursor} + \text{Piperidine Derivative} \xrightarrow{\text{Cyclization}} \text{Spiro[indoline-piperidine]} \xrightarrow{\text{Bromination}} \text{5-Bromospiro[indoline-3,4'-piperidin]-2-one}

Medicinal Chemistry

Compounds with similar spirocyclic frameworks have shown activity in:

  • Anticancer Research: Indoline derivatives are known to inhibit key signaling pathways in cancer cells.

  • Antiviral Studies: Piperidine-containing molecules have demonstrated broad-spectrum antiviral activity.

Organic Synthesis

The bromine substituent allows for further chemical modifications, enabling the generation of analogs for structure–activity relationship (SAR) studies.

Biological Activity and Research Status

  • Structural Analogs: Compounds with similar frameworks have exhibited promising biological activities (e.g., antiproliferative and antiviral effects).

  • Research Potential: Its rigid structure and functional groups make it a candidate for drug discovery programs targeting specific enzymes or receptors.

Table 2: Comparison with Related Compounds

Compound NameUnique FeaturesPotential Applications
Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylateBenzyl ester group; enhances lipophilicityDrug delivery research
6-Bromo-1-methylspiro[indoline-3,4'-piperidin]-2-oneMethyl substitution; alters electronic propertiesEnzyme inhibition studies
6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochlorideHydrochloride salt form; improves solubilityPharmacokinetics optimization

Limitations:

  • Lack of Bioactivity Data: No reported studies directly evaluate its pharmacological properties.

  • Synthetic Challenges: Spirocyclic compounds often require complex synthetic routes.

Future Research Directions:

  • Bioactivity Screening: Investigate its interaction with biological targets such as enzymes or receptors.

  • Derivative Synthesis: Design and synthesize analogs to explore SAR.

  • Computational Studies: Use molecular docking to predict binding affinities and guide experimental assays.

CAS No. 920023-50-3
Product Name 5-Bromospiro[indoline-3,4'-piperidin]-2-one
Molecular Formula C12H13BrN2O
Molecular Weight 281.15
IUPAC Name 5-bromospiro[1H-indole-3,4'-piperidine]-2-one
Standard InChI InChI=1S/C12H13BrN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
Standard InChIKey PFFRGOQFTUYBQZ-UHFFFAOYSA-N
SMILES C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O
Canonical SMILES C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O
PubChem Compound 59657582
Last Modified Aug 19 2023

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